1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride
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Overview
Description
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a chemical compound with a unique structure that combines a cyclopentyl group and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the desired reaction conditions . The amidation reaction involves the activation of the carboxylic acid group, which is then reacted with an amine to form the amide bond. Common reagents used in this process include N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl) and other coupling agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride can be compared with other similar compounds, such as:
- 1-Amino-N-ethylcyclohexane-1-carboxamide hydrochloride
- 1-Amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
- 1-Aminocyclopentane-1-carboxamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical properties and applications .
Properties
Molecular Formula |
C12H23ClN2O |
---|---|
Molecular Weight |
246.78 g/mol |
IUPAC Name |
1-amino-N-cyclopentylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H22N2O.ClH/c13-12(8-4-1-5-9-12)11(15)14-10-6-2-3-7-10;/h10H,1-9,13H2,(H,14,15);1H |
InChI Key |
TWINFLHJMFOMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N.Cl |
Origin of Product |
United States |
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